Cas no 538-74-9 (Benzyl sulfide)
Benzyl sulfide Chemical and Physical Properties
Names and Identifiers
-
- Benzyl Sulfide
- Benzene, 1,1'-[thiobis(methylene)]bis-
- benzyl monosulfide
- benzyl thioether
- dibenzyl monosulfide
- dibenzyl sulfide
- dibenzyl thioether
- 1,3-Diphenyl-2-thiapropane
- Sulfide,benzyl-
- [(Benzylsulfanyl)methyl]benzene
- Benzene,1,1'-[thiobis(methylene)]bis
- benzylsulfanylmethylbenzene
- Dibenzyl sulphide
- dibenzylsulfane
- Sulfide, dibenzyl
- 1,1'-(Thiobis(methylene))bisbenzene
- Benzene, 1,1'-(thiobis(methylene))bis-
- LUFPJJNWMYZRQE-UHFFFAOYSA-N
- 1,1'-[thiobis(
- MFCD00004784
- CCRIS 5969
- ((Benzylthio)methyl)benzene
- MLS002152894
- AKOS003626437
- (phenylmethylthio)methylbenzene
- 4-AMINOBENZOICACIDHCL
- (C6H5CH2)2S
- D88649
- NS00042676
- 1,1'-[thiobis(methylene)]dibenzene
- NCGC00091191-01
- SCHEMBL206
- NSC 212544
- AI3-00842
- HSDB 2794
- FT-0624646
- (phenylmethylsulfanyl)methylbenzene
- CHEMBL1369381
- Q10374760
- NCGC00257880-01
- 538-74-9
- NCGC00091191-02
- A829811
- NSC6648
- UNII-Q08048624M
- DTXCID704599
- Sulfide, dibenzyl-
- HMS2270O24
- benzyl sulphide
- DTXSID6024599
- EINECS 208-703-6
- AC-16469
- SULFIDE,DIBENZYL
- Tox21_200326
- SMR000112558
- CAS-538-74-9
- SCHEMBL11075647
- NSC212544
- NSC-212544
- Q08048624M
- BENZYL SULFIDE [MI]
- Dibenzyl sulfide, >=95.0% (HPLC)
- Dibenzylsulfid
- BENZYL SULFIDE [HSDB]
- InChI=1/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H
- NSC-6648
- B0440
- Benzene,1'-[thiobis(methylene)]bis-
- dibenzylsulfide
- STL482503
- DB-052416
- 1,1'-(sulfanediyldimethanediyl)dibenzene
- 1,3Diphenyl2thiapropane
- 1,1'-(thiobis(methylene))dibenzene
- 1,1'(Thiobis(methylene))bisbenzene
- Benzene, 1,1'(thiobis(methylene))bis
- Benzyl sulfide (8CI)
- BENZENE, 1-1'-[THIOBIS(METHYLENE)]BIS-
- BENZENE, 1-1'-(THIOBIS(METHYLENE))BIS-
- Benzyl sulfide
-
- MDL: MFCD00004784
- Inchi: 1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: LUFPJJNWMYZRQE-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC1C=CC=CC=1
- BRN: 1911157
Computed Properties
- Exact Mass: 214.08200
- Monoisotopic Mass: 214.081621
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 25.3
Experimental Properties
- Color/Form: Colorless flake crystals
- Density: 1.0880
- Melting Point: 48.0 to 50.0 deg-C
- Boiling Point: 131°C/2mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.6170 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 25.30000
- LogP: 4.12000
- Merck: 1145
- Sensitiveness: Sensitive to air
- Solubility: Soluble in ethanol and ether, almost insoluble in water
Benzyl sulfide Security Information
- Hazardous Material transportation number:UN 3335
- WGK Germany:2
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:13
- RTECS:DC0512500
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:S22;S24/25
Benzyl sulfide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzyl sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0440-25g |
Benzyl sulfide |
538-74-9 | 98.0%(GC) | 25g |
¥360.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D565A-100g |
Benzyl sulfide |
538-74-9 | 98% | 100g |
¥430.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D565A-25g |
Benzyl sulfide |
538-74-9 | 98% | 25g |
¥157.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-25g |
Benzyl sulfide |
538-74-9 | 99% | 25g |
¥139.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-500g |
Benzyl sulfide |
538-74-9 | 99% | 500g |
¥1485.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-100g |
Benzyl sulfide |
538-74-9 | 99% | 100g |
¥383.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-5g |
Benzyl sulfide |
538-74-9 | 99% | 5g |
¥36.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22337-25g |
Dibenzyl sulfide, 99% |
538-74-9 | 99% | 25g |
¥388.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22337-100g |
Dibenzyl sulfide, 99% |
538-74-9 | 99% | 100g |
¥889.00 | 2023-03-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0440-25G |
Benzyl Sulfide |
538-74-9 | >98.0%(GC) | 25g |
¥300.00 | 2023-09-08 |
Benzyl sulfide Suppliers
Benzyl sulfide Related Literature
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1. 744. Action of alkali metals on organic sulphur compounds. Part III. The cleavage of benzyl phenyl sulphide and dibenzyl sulphide by potassium in 1,2-dimethoxyethaneR. Gerdil,E. A. C. Lucken J. Chem. Soc. 1964 3916
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2. LXVIII.—Compounds of ferric chloride with ether and with dibenzyl sulphideAquila Forster,Christopher Cooper,George Yarrow J. Chem. Soc. Trans. 1917 111 809
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Gonzalo Givaja,Pilar Amo-Ochoa,Carlos J. Gómez-García,Félix Zamora Chem. Soc. Rev. 2012 41 115
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4. Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh2(O2CMe)4(SbPh3)2], [Rh2(O2CMe)4(AsPh3)2], and [Rh2(O2CMe)4{S(CH2Ph)2}2]Robin J. H. Clark,Andrew J. Hempleman,Helen M. Dawes,Michael B. Hursthouse,Colin D. Flint J. Chem. Soc. Dalton Trans. 1985 1775
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H. Mackle,R. G. Mayrick Trans. Faraday Soc. 1962 58 238
Additional information on Benzyl sulfide
Benzyl sulfide (CAS No. 538-74-9): A Comprehensive Overview
Benzyl sulfide, with the chemical formula C7H8S, is an organic compound characterized by a benzyl group attached to a sulfur atom. This compound, identified by its CAS number 538-74-9, has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and potential in various research domains. The unique structural and electronic properties of Benzyl sulfide make it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The chemical structure of Benzyl sulfide consists of a phenyl ring (C6H5) linked to a sulfur atom, which is further bonded to a methyl group (CH3). This configuration imparts distinct reactivity, allowing it to participate in a wide range of chemical transformations. The presence of the benzyl group enhances its solubility in organic solvents, making it a convenient choice for various synthetic protocols.
In recent years, Benzyl sulfide has been extensively studied for its pharmacological properties. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, including therapeutic agents targeting neurological disorders. Preliminary studies suggest that derivatives of Benzyl sulfide may exhibit neuroprotective effects, making them promising candidates for further investigation. The compound's ability to interact with biological targets such as enzymes and receptors has opened new avenues in drug discovery.
The role of Benzyl sulfide in synthetic organic chemistry cannot be overstated. It serves as a crucial building block for constructing more complex molecules. For instance, it is frequently used in the preparation of benzylthioethers, which are key intermediates in the synthesis of heterocyclic compounds. These heterocycles are widely employed in pharmaceuticals due to their diverse biological activities.
One of the most notable applications of Benzyl sulfide is in the field of agrochemicals. Its derivatives have been investigated for their potential as pesticides and herbicides. The sulfur atom in its structure contributes to its reactivity, enabling it to participate in various biochemical pathways that can inhibit the growth of pests and weeds. This makes Benzyl sulfide a valuable component in the development of environmentally friendly agricultural solutions.
The industrial production of Benzyl sulfide typically involves the reaction between benzyl alcohol and hydrogen sulfide under controlled conditions. This process highlights the compound's significance as a commercial product. The purity and yield of this reaction are critical factors that influence its applicability in various industries.
In terms of safety and handling, Benzyl sulfide is generally considered non-hazardous under normal conditions. However, like many organic compounds, it should be handled with appropriate personal protective equipment (PPE) to minimize exposure. Proper ventilation and storage conditions are essential to ensure its stability and prevent degradation.
The future prospects of Benzyl sulfide are promising, with ongoing research focusing on expanding its applications. Advances in computational chemistry and molecular modeling are expected to provide deeper insights into its reactivity and potential uses. Additionally, the integration of green chemistry principles may lead to more sustainable methods for synthesizing derivatives of Benzyl sulfide.
In conclusion, Benzyl sulfide (CAS No. 538-74-9) is a multifaceted compound with significant implications across multiple industries. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, while its potential pharmacological properties offer exciting opportunities for drug development. As research continues to uncover new applications, the importance of this compound is likely to grow even further.
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